What is Remdesivir-d4 and its primary use in research
What is Remdesivir-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its primary use, technical specifications, and relevant experimental protocols.
Introduction to Remdesivir-d4
Remdesivir-d4 is a stable, isotopically labeled version of Remdesivir, a broad-spectrum antiviral agent.[1][2] The key difference lies in the replacement of four hydrogen atoms with deuterium atoms, resulting in a higher molecular weight. This isotopic labeling makes Remdesivir-d4 an ideal internal standard for the quantification of Remdesivir in biological matrices using mass spectrometry-based assays.[3] Its primary application is in pharmacokinetic (PK) studies, where precise measurement of drug concentration over time is crucial.[4][5]
Core Technical Data
The following table summarizes the key technical specifications for Remdesivir-d4.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₁D₄N₆O₈P | [3][6] |
| Molecular Weight | 606.6 g/mol | [3] |
| CAS Number | 2738376-82-2 | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Appearance | A solid | [3] |
| Solubility | Soluble in DMF, DMSO, Methanol | [3] |
Primary Use in Research: Internal Standard in Bioanalysis
The most critical role of Remdesivir-d4 in research is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7]
Principle: In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Remdesivir) that is added in a known amount to all samples, calibrators, and quality controls. Because the IS and the analyte behave similarly during sample preparation (e.g., protein precipitation, extraction) and ionization in the mass spectrometer, any sample-to-sample variation in these processes will affect both compounds to a similar degree. By measuring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved, correcting for potential matrix effects and variations in extraction efficiency.[7]
Experimental Workflow: Quantification of Remdesivir in Human Plasma
The following diagram illustrates a typical workflow for the quantification of Remdesivir in human plasma samples using Remdesivir-d4 as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Assay
The following is a representative protocol for the quantification of Remdesivir in human plasma, adapted from published methodologies.[7][8]
4.1. Materials and Reagents
-
Remdesivir analytical standard
-
Remdesivir-d4 (or other deuterated analogs like Remdesivir-²H5 or Remdesivir-¹³C₆) as internal standard[7][8][9]
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Zinc Sulfate (optional, for protein precipitation)[8]
4.2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Remdesivir and Remdesivir-d4 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard (Remdesivir-d4) by diluting the stock solution with methanol to a final concentration (e.g., 0.5 ng/mL).[7]
-
Prepare a series of working solutions of Remdesivir for the calibration curve by serially diluting the stock solution.
4.3. Sample Preparation
-
To 50 µL of plasma sample, calibrator, or quality control, add the internal standard working solution.
-
Add a protein precipitation agent (e.g., 600 µL of a 50:50 v/v mixture of acetonitrile and methanol).[4]
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with HPLC-MS grade water.[4]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]
4.4. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | UPLC System |
| Column | C18 reverse-phase column (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm)[4] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Remdesivir: m/z 603.3 → 200.0; Remdesivir-¹³C₆: m/z 609.3 → 206.0[8] |
4.5. Data Analysis
-
Integrate the peak areas for Remdesivir and Remdesivir-d4.
-
Calculate the peak area ratio of Remdesivir to Remdesivir-d4.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Background: Remdesivir's Mechanism of Action
To understand the importance of accurately quantifying Remdesivir, it is essential to comprehend its mechanism of action. Remdesivir is a prodrug that, once inside the host cell, is metabolized into its active form, an adenosine triphosphate (ATP) analog (GS-443902).[10][11][12] This active metabolite competes with natural ATP for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[13][14] The incorporation of the Remdesivir metabolite leads to delayed chain termination, thereby inhibiting viral replication.[11][14][15]
Signaling Pathway of Remdesivir Activation and Action
The following diagram illustrates the metabolic activation of Remdesivir and its subsequent inhibition of viral RNA synthesis.
Conclusion
Remdesivir-d4 is an indispensable tool for researchers engaged in the development and clinical evaluation of Remdesivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for understanding the drug's behavior in biological systems and for optimizing dosing regimens. This guide provides the foundational technical information and protocols to aid in the effective application of Remdesivir-d4 in a research setting.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Remdesivir Use in the Real-World Setting: An Overview of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Interpatient variability in the pharmacokinetics of remdesivir and its main metabolite GS-441524 in treated COVID-19 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tlcstandards.com [tlcstandards.com]
- 7. Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry. Application to a Covid-19 treated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 15. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
